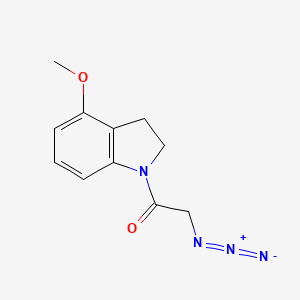
Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride
Overview
Description
Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride, also known as DCMF or DCMF-HCl, is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol . It has gained attention in the scientific community due to its various biological properties and potential applications in research and industry.
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation:NC(C1CCC1)C2=CC3=C(OCC3)C=C2.Cl . This notation provides a way to represent the structure of the molecule in text format, which can be useful for computational analyses. Physical And Chemical Properties Analysis
The molecular weight of this compound is 239.74 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Compounds
Research on the synthesis of novel compounds involving cyclobutyl and dihydrobenzofuran functionalities focuses on developing new chemical entities with potential biological activities. For example, the synthesis of (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone aimed to examine its effects on antioxidant properties in rats, indicating the chemical's potential for studying oxidative stress-related conditions (Karatas et al., 2006).
Chemical Transformations and Reactivity
Studies on chemical transformations, such as photochemical cycloaddition reactions involving cycloalkenes, contribute to understanding the reactivity of cyclobutane derivatives and their potential applications in synthesizing complex organic molecules (Haywood et al., 1978).
Biological Applications
Antimicrobial Activity
Compounds with cyclobutyl and benzofuran scaffolds have been evaluated for their antimicrobial activities. For instance, novel thiourea derivatives containing cyclobutyl and oxazolyl groups showed significant activity against multidrug-resistant Mycobacterium tuberculosis, highlighting the potential of such compounds in developing new antimicrobial agents (Sriram et al., 2007).
Antineoplastic and Antiviral Activities
Cyclobutyl nucleoside analogues have been investigated for their antiviral and antineoplastic activities, offering insights into the design of new drugs targeting specific viral infections and cancer types. Such studies exemplify the importance of cyclobutyl derivatives in medicinal chemistry research (Blanco et al., 1999).
Mechanism of Action
Research chemicals are substances used by scientists for medical and scientific research purposes One characteristic of a research chemical is that it is for laboratory research use onlyThis distinction is required on the labels of research chemicals, and is what exempts them from regulation under parts 100-740 in Title 21 of the Code of Federal Regulations (21CFR) .
properties
IUPAC Name |
cyclobutyl(2,3-dihydro-1-benzofuran-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c14-13(9-2-1-3-9)11-4-5-12-10(8-11)6-7-15-12;/h4-5,8-9,13H,1-3,6-7,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTMGCLLELLQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC3=C(C=C2)OCC3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



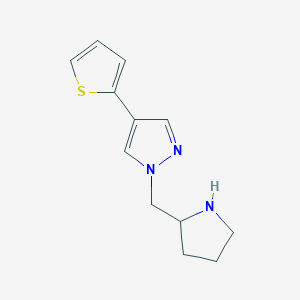
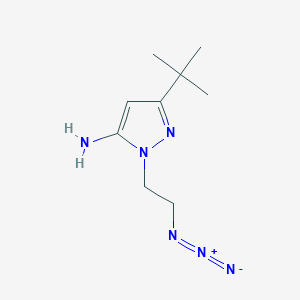
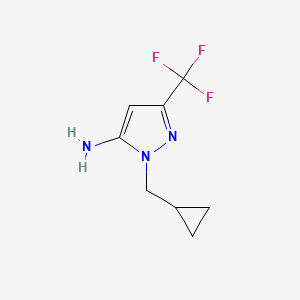



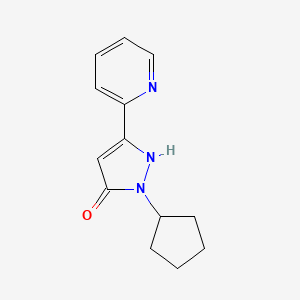


![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid](/img/structure/B1491264.png)
![2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491265.png)
![3-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491266.png)
![2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491267.png)
